

hMAO-A-IN-1 CAS number and supplier information

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: hMAO-A-IN-1

Cat. No.: B12369093

Get Quote

Technical Guide: hMAO-A-IN-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the human Monoamine Oxidase A (hMAO-A) inhibitor, **hMAO-A-IN-1**, including its chemical identifiers, supplier information, biological activity, relevant signaling pathways, and a detailed experimental protocol for its characterization.

Core Compound Information

hMAO-A-IN-1 is a potent inhibitor of human Monoamine Oxidase A, an enzyme crucial in the catabolism of monoamine neurotransmitters.[1] Its inhibitory activity makes it a valuable tool for research in areas such as anxiety and depression.[1]

Chemical and Supplier Data

Identifier	Value	Source
CAS Number	1039315-88-2	MedchemExpress[1]
Molecular Formula	C17H19CIN2O	MedchemExpress[1]
Molecular Weight	302.80	MedchemExpress[1]
Known Suppliers	MedchemExpress	[1]



Ouantitative Biological Data

Parameter	Value	Description	Source
IC50	90 nM	The half maximal inhibitory concentration against human MAO-A.	MedchemExpress[1]

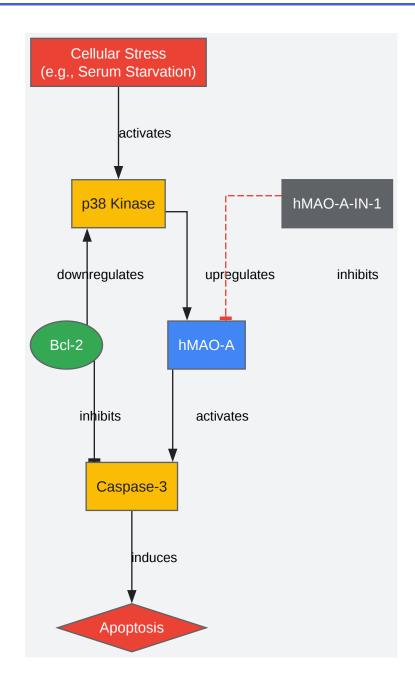
Mechanism of Action

hMAO-A-IN-1 functions as a potent inhibitor of Monoamine Oxidase A (MAO-A). MAO-A is an enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of biogenic amines, including key neurotransmitters like serotonin, norepinephrine, and dopamine.[2] By inhibiting MAO-A, hMAO-A-IN-1 prevents the breakdown of these neurotransmitters, leading to their increased availability in the synaptic cleft. This modulation of monoamine levels is the basis for its potential therapeutic effects in neurological and psychiatric disorders.

MAO-A Signaling in Apoptosis

Monoamine Oxidase A is implicated in apoptotic signaling pathways. Under conditions of cellular stress, such as serum starvation, the p38 kinase pathway is activated, leading to an increase in MAO-A expression and activity. This, in turn, contributes to the apoptotic cascade, which involves the Bcl-2 family of proteins and the activation of executioner caspases like caspase-3. Inhibition of MAO-A has been demonstrated to prevent this form of cell apoptosis.





Click to download full resolution via product page

Caption: MAO-A mediated apoptotic signaling pathway.

Experimental Protocol: In Vitro hMAO-A Inhibition Assay

The following is a generalized protocol for determining the inhibitory potential of a compound like **hMAO-A-IN-1** against recombinant human MAO-A. This method is based on the



fluorometric detection of hydrogen peroxide (H2O2), a byproduct of the MAO-A catalyzed oxidation of a substrate.

Materials and Reagents

- Recombinant human MAO-A (hMAO-A)
- MAO-A Assay Buffer (e.g., 0.05 M sodium phosphate buffer, pH 7.4)
- MAO-A Substrate (e.g., Tyramine or Kynuramine)
- hMAO-A-IN-1 (or other test inhibitors)
- Positive Control Inhibitor (e.g., Clorgyline)
- Fluorescent Probe (e.g., Amplex™ Red reagent)
- Horseradish Peroxidase (HRP)
- DMSO (for dissolving compounds)
- 96-well black, flat-bottom microplates
- Fluorescence microplate reader

Experimental Workflow

Caption: Workflow for in vitro hMAO-A inhibition assay.

Detailed Methodology

- Reagent Preparation:
 - Prepare a working solution of hMAO-A in pre-chilled MAO-A Assay Buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
 - Reconstitute hMAO-A-IN-1, the positive control, and any other test compounds in DMSO to create stock solutions.



- Prepare serial dilutions of the inhibitor stock solutions in MAO-A Assay Buffer to achieve a range of desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
- Prepare a detection mixture containing the fluorescent probe, HRP, and the MAO-A substrate in MAO-A Assay Buffer.

Assay Procedure:

- Add a small volume (e.g., 10 μL) of the diluted test inhibitor, positive control, or vehicle (for control wells) to the wells of a 96-well plate.
- \circ To each well, add the hMAO-A enzyme solution (e.g., 40 μ L). For blank wells, add assay buffer instead of the enzyme solution.
- Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
- \circ Initiate the enzymatic reaction by adding the detection mixture (e.g., 50 µL) to all wells.

Data Acquisition:

- Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
- Measure the fluorescence signal (e.g., excitation at 545 nm and emission at 590 nm for Amplex™ Red) kinetically over a period where the reaction rate in the control wells is linear (e.g., every minute for 15-30 minutes).

Data Analysis:

- For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
- Subtract the average rate of the blank wells from all other wells.
- Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (Rate of Test Well / Rate of Control Well)) * 100



- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using a non-linear regression algorithm.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [hMAO-A-IN-1 CAS number and supplier information].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12369093#hmao-a-in-1-cas-number-and-supplier-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com